molecular formula C15H19NO B11878815 3-Ethyl-6-methoxy-2-propylquinoline CAS No. 3299-44-3

3-Ethyl-6-methoxy-2-propylquinoline

Cat. No.: B11878815
CAS No.: 3299-44-3
M. Wt: 229.32 g/mol
InChI Key: VVVNOWAJUVRIRG-UHFFFAOYSA-N
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Description

3-Ethyl-6-methoxy-2-propylquinoline is a heterocyclic aromatic compound with the molecular formula C15H19NO. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of an ethyl group at the 3-position, a methoxy group at the 6-position, and a propyl group at the 2-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-6-methoxy-2-propylquinoline typically involves the reaction of aniline derivatives with aldehydes under acidic or basic conditions. Transition-metal catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are also employed to introduce the substituents at specific positions on the quinoline ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-6-methoxy-2-propylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed:

  • Quinoline N-oxides (oxidation)
  • Tetrahydroquinoline derivatives (reduction)
  • Nitroquinolines, halogenated quinolines (substitution)

Scientific Research Applications

3-Ethyl-6-methoxy-2-propylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-6-methoxy-2-propylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cell membrane receptors, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-Propylquinoline: Lacks the ethyl and methoxy substituents.

    6-Methoxyquinoline: Lacks the ethyl and propyl substituents.

Uniqueness: 3-Ethyl-6-methoxy-2-propylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl, methoxy, and propyl groups enhances its reactivity and potential for diverse applications compared to its simpler analogs .

Properties

CAS No.

3299-44-3

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

3-ethyl-6-methoxy-2-propylquinoline

InChI

InChI=1S/C15H19NO/c1-4-6-14-11(5-2)9-12-10-13(17-3)7-8-15(12)16-14/h7-10H,4-6H2,1-3H3

InChI Key

VVVNOWAJUVRIRG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C2C=C(C=CC2=N1)OC)CC

Origin of Product

United States

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